2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole
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Overview
Description
2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and clinical applications, including antiviral, antifungal, antibacterial, and anticancer properties . The specific structure of this compound includes a benzimidazole core with benzyl and 4-chlorobenzyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-substituted benzimidazoles, such as 2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole, can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with aldehydes, acyl chlorides, carboxylic acids, or esters under acidic conditions . Another method includes the use of copper-catalyzed three-component coupling reactions involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes . These reactions typically occur under mild conditions and yield high purity products.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic approaches to enhance efficiency and reduce the use of harsh reagents. Multicomponent reactions (MCRs) involving copper catalysts and stable substrates are preferred for large-scale synthesis . These methods not only improve yield but also minimize environmental impact by avoiding the use of strong acids and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the benzyl or chlorobenzyl positions .
Scientific Research Applications
2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins critical for the survival and replication of pathogens . For example, they may inhibit DNA synthesis in bacteria or disrupt the cell membrane integrity of fungi . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole include other 1,2-substituted benzimidazoles, such as:
5-nitrobenzimidazoles: Known for their antitumor activity.
Telmisartan: Acts as an AT1 receptor antagonist and has potential therapeutic applications for COVID-19.
Bendamustine: Used as an antileukemia agent.
Uniqueness
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both benzyl and 4-chlorobenzyl groups can influence its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C21H17ClN2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C21H17ClN2/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
AWVBWSWHJBTFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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